Allyltriethoxysilane

Description

Properties

IUPAC Name |

triethoxy(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5H,1,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFJXASDGBJDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC=C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26352-15-8 | |

| Record name | Silane, triethoxy-2-propen-1-yl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26352-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4062513 | |

| Record name | Allyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2550-04-1 | |

| Record name | Allyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, triethoxy-2-propen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyltriethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, triethoxy-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Allyltriethoxysilane: A Comprehensive Technical Guide for Researchers

An in-depth examination of the chemical structure, properties, and applications of Allyltriethoxysilane, with a focus on its role as a surface modification agent and coupling agent in materials science and drug development.

Introduction

This compound (ATES) is an organosilane compound characterized by the presence of a reactive allyl group and three hydrolyzable ethoxy groups attached to a central silicon atom. This dual functionality makes it a versatile molecule widely employed as a coupling agent, cross-linking agent, and surface modifier in various industrial and research applications.[1] Its ability to form durable bonds between organic and inorganic materials is of particular interest in the development of advanced composite materials, adhesives, sealants, and coatings.[2] In the realm of drug development and life sciences, ATES is utilized for the functionalization of surfaces such as silica (B1680970) nanoparticles, enabling the attachment of biomolecules and tailoring surface properties for specific biological interactions.[3]

Chemical Structure and Identification

The unique reactivity of this compound stems from its molecular structure, which features both a carbon-carbon double bond in the allyl group and silicon-oxygen bonds in the triethoxy groups. The allyl group can participate in various organic reactions like polymerization and oxidation, while the triethoxy groups can undergo hydrolysis to form reactive silanol (B1196071) groups.[1]

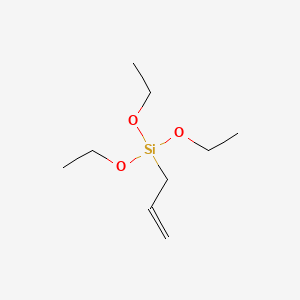

Caption: Chemical structure of this compound.

| Identifier | Value |

| CAS Number | 2550-04-1 |

| Molecular Formula | C9H20O3Si |

| IUPAC Name | triethoxy(prop-2-en-1-yl)silane |

| SMILES | CCO--INVALID-LINK--(OCC)OCC |

| InChI Key | UMFJXASDGBJDEB-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic odor. It is sensitive to moisture and hydrolyzes in the presence of water.[4]

| Property | Value |

| Molecular Weight | 204.34 g/mol |

| Density | 0.903 g/mL at 25 °C |

| Boiling Point | 78 °C at 21 mmHg |

| Refractive Index | n20/D 1.406 |

| Flash Point | 21 °C (69.8 °F) - closed cup |

| Vapor Density | >1 (vs air) |

| Water Solubility | Hydrolyzes |

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound and for monitoring its reactions.

| Spectroscopic Data | Description |

| ¹H NMR | Spectra available for viewing.[5] |

| ¹³C NMR | Spectra available for viewing.[6] |

| ²⁹Si NMR | Spectra available for viewing.[7] |

| FTIR | Spectra available for viewing.[7] |

| Mass Spectrometry | Spectra available for viewing.[7] |

Health and Safety Information

This compound is a flammable liquid and vapor and can cause skin and eye irritation.[8] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from sources of ignition and moisture.[8]

Core Applications and Reaction Mechanisms

The primary application of this compound is as a coupling agent to improve the adhesion between organic polymers and inorganic substrates.[2] This is achieved through a two-step reaction mechanism: hydrolysis of the ethoxy groups followed by condensation with hydroxyl groups on the substrate surface.

Hydrolysis and Condensation Pathway

The ethoxy groups of this compound react with water to form silanol (Si-OH) groups and ethanol (B145695). This hydrolysis is often catalyzed by acids or bases.[9] The resulting silanol groups are highly reactive and can condense with hydroxyl groups present on the surface of inorganic materials like silica, alumina, and titania, forming stable siloxane (Si-O-Substrate) bonds.[1] They can also self-condense to form a polysiloxane network on the surface.

Caption: General workflow for surface modification.

Experimental Protocols

The following provides a detailed methodology for the surface modification of silica nanoparticles with this compound, a common procedure in drug delivery and diagnostics research. This protocol is based on established general procedures for silanization.

Surface Modification of Silica Nanoparticles

Objective: To functionalize the surface of silica nanoparticles with allyl groups using this compound.

Materials:

-

Silica nanoparticles

-

This compound (ATES)

-

Ethanol (anhydrous)

-

Deionized water

-

Ammonium (B1175870) hydroxide (B78521) (or another suitable catalyst)

-

Toluene (B28343) (anhydrous)

-

Centrifuge

-

Ultrasonicator

-

Reaction vessel with a stirrer and condenser

Procedure:

-

Nanoparticle Dispersion:

-

Disperse a known amount of silica nanoparticles in anhydrous ethanol using an ultrasonicator to ensure a homogenous suspension.

-

-

Hydrolysis of this compound:

-

In a separate reaction vessel, prepare a solution of this compound in a mixture of ethanol and deionized water (e.g., 95:5 v/v). The concentration of ATES will depend on the desired surface coverage.

-

Add a catalytic amount of ammonium hydroxide to the ATES solution to promote hydrolysis.

-

Stir the solution at room temperature for a predetermined time (e.g., 1-2 hours) to allow for the formation of silanol groups.

-

-

Grafting Reaction:

-

Add the hydrolyzed this compound solution to the silica nanoparticle suspension while stirring.

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent, e.g., ~80°C for ethanol) and maintain for a specified period (e.g., 4-24 hours) to facilitate the condensation reaction between the silanol groups of ATES and the hydroxyl groups on the silica surface. The optimal reaction time, temperature, and concentration of reactants should be determined experimentally.[3]

-

-

Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the functionalized silica nanoparticles from the reaction mixture by centrifugation.

-

Wash the nanoparticles multiple times with ethanol and then with toluene to remove unreacted this compound and byproducts.

-

After the final wash, resuspend the nanoparticles in a suitable solvent or dry them under vacuum for storage.

-

-

Characterization:

-

Confirm the successful functionalization of the silica nanoparticles using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify the characteristic peaks of the allyl groups and siloxane bonds, and thermogravimetric analysis (TGA) to quantify the amount of grafted silane.

-

Conclusion

This compound is a valuable chemical for researchers, scientists, and drug development professionals due to its ability to functionalize and modify surfaces. Its dual reactivity allows for the creation of stable organic-inorganic interfaces, which is critical in the development of high-performance materials and advanced biomedical applications. A thorough understanding of its chemical properties, reaction mechanisms, and safe handling procedures is essential for its effective and safe utilization in a laboratory setting.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. Surface modification of silica nanoparticles by means of silanes: effect of various parameters on the grafting reactions | Journal of Fundamental and Applied Sciences [ajol.info]

- 4. This compound | 2550-04-1 [amp.chemicalbook.com]

- 5. This compound(2550-04-1) 1H NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Vibrational spectra of metals treated with allyltrimethoxysilane sol-gel and self-assembled monolayer of allytrichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]

An In-depth Technical Guide to the Synthesis and Purification of Allyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for allyltriethoxysilane, a versatile organosilane compound. This document details the core synthetic pathways, presents quantitative data for comparison, and includes detailed experimental protocols and process diagrams to facilitate practical application in a laboratory setting.

Introduction

This compound (ATES) is a bifunctional molecule featuring a reactive allyl group and hydrolyzable ethoxysilyl groups. This unique structure allows it to act as a coupling agent, crosslinker, and surface modifier in a wide array of applications, including the synthesis of advanced materials, polymers, and as a key building block in the development of pharmaceutical compounds. The ability to efficiently synthesize and purify high-quality ATES is therefore of significant interest to the scientific and industrial communities. This guide explores the two predominant methods for its synthesis: the hydrosilylation of an allyl precursor with triethoxysilane (B36694) and the Grignard reaction of allylmagnesium bromide with a silicon electrophile.

Synthesis Methodologies

Two primary routes are commonly employed for the synthesis of this compound:

-

Hydrosilylation: This method involves the addition of a silicon-hydride bond across the carbon-carbon double bond of an allyl compound, catalyzed by a transition metal complex.

-

Grignard Reaction: This classic organometallic approach utilizes the reaction of an allyl Grignard reagent with a silicon alkoxide to form the desired carbon-silicon bond.

The selection of a particular method often depends on factors such as the availability of starting materials, desired purity, scalability, and the specific equipment available.

Hydrosilylation Route

Hydrosilylation is a widely used industrial process for the formation of silicon-carbon bonds. The reaction typically involves an allyl precursor, such as allyl chloride or allyl alcohol, and triethoxysilane in the presence of a catalyst.

Reaction Scheme:

Caption: Hydrosilylation of Allyl Chloride.

Catalysts: Platinum-based catalysts are most commonly employed for the hydrosilylation of olefins. Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) are classic examples. Rhodium-based catalysts have also been shown to be effective, in some cases offering higher selectivity.[1]

Experimental Protocol (Hydrosilylation of Allyl Chloride):

-

Apparatus Setup: A multi-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer. The entire apparatus is flushed with an inert gas (e.g., argon or nitrogen) to exclude moisture.

-

Reagent Charging: Triethoxysilane is charged into the reaction flask. A catalytic amount of a platinum catalyst (e.g., Speier's or Karstedt's catalyst) is added.

-

Reaction Initiation: The mixture is heated to the desired reaction temperature (typically between 60°C and 120°C).

-

Addition of Allyl Chloride: Allyl chloride is added dropwise from the dropping funnel to the heated mixture. The addition rate is controlled to maintain a steady reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy by observing the disappearance of the Si-H bond signal.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified by fractional distillation under reduced pressure.

Quantitative Data: The yield of this compound via hydrosilylation is highly dependent on the choice of catalyst and reaction conditions. While specific data for the synthesis of this compound is not readily available in all literature, related reactions provide insight. For instance, the hydrosilylation of allyl chloride with trichlorosilane (B8805176) can achieve yields ranging from 15% with Karstedt's catalyst to over 95% with certain rhodium catalysts.[1]

| Parameter | Hydrosilylation of Allyl Chloride with Triethoxysilane |

| Catalyst | Platinum or Rhodium complexes |

| Typical Yield | Varies significantly with catalyst (Potentially >90%) |

| Purity (after distillation) | >97% |

| Key Reaction Conditions | 60-120 °C, inert atmosphere |

Table 1: Quantitative data for the hydrosilylation synthesis of this compound.

Grignard Reaction Route

The Grignard reaction provides a versatile method for the synthesis of this compound, particularly in a laboratory setting. This route involves two main steps: the formation of the Grignard reagent and its subsequent reaction with a silicon electrophile.

Reaction Scheme:

Caption: Grignard Synthesis of this compound.

Experimental Protocol:

Part A: Preparation of Allylmagnesium Bromide [2]

-

Apparatus Setup: A dry, three-necked, round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser protected by a calcium chloride drying tube. The flask is charged with magnesium turnings and dry diethyl ether.

-

Initiation: A small crystal of iodine can be added to activate the magnesium surface.

-

Grignard Reagent Formation: A solution of allyl bromide in dry diethyl ether is added dropwise to the stirred magnesium suspension. The reaction is typically initiated at room temperature and may require gentle heating to maintain a steady reflux. The addition is carried out over several hours.

-

Completion: After the addition is complete, the mixture is stirred for an additional hour to ensure complete reaction.

Part B: Reaction with Tetraethoxysilane (TEOS)

-

Apparatus Setup: A separate dry, multi-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer, and is maintained under an inert atmosphere.

-

Charging TEOS: Tetraethoxysilane (TEOS) is charged into the flask and cooled in an ice bath.

-

Addition of Grignard Reagent: The prepared allylmagnesium bromide solution is transferred to the dropping funnel and added slowly to the cooled TEOS solution, maintaining a low temperature (typically 0-10 °C).

-

Reaction and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure.

Side Reactions: A potential side reaction in the Grignard synthesis is the formation of diallyl (1,5-hexadiene) due to the coupling of the Grignard reagent with unreacted allyl bromide.[2] Using a large excess of magnesium and slow addition of the allyl bromide can minimize this.

Quantitative Data: The Grignard synthesis of allylsilanes can be very efficient. For example, the reaction of allylmagnesium bromide with silicon tetrachloride to form tetraallylsilane (B74137) has been reported with a yield of 88%.[3] A similar high yield can be expected for the synthesis of this compound.

| Parameter | Grignard Reaction with TEOS |

| Key Reagents | Allyl bromide, Magnesium, Tetraethoxysilane |

| Typical Yield | 80-90% |

| Purity (after distillation) | >98% |

| Key Reaction Conditions | Anhydrous conditions, low temperature for reaction with TEOS |

Table 2: Quantitative data for the Grignard synthesis of this compound.

Purification of this compound

The primary method for the purification of this compound is fractional distillation under reduced pressure (vacuum distillation) . This technique is necessary because this compound has a relatively high boiling point at atmospheric pressure (approximately 176-181.5 °C), and heating to this temperature could lead to decomposition or side reactions. By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification.

Experimental Workflow for Purification:

Caption: Purification by Fractional Vacuum Distillation.

Experimental Protocol (Fractional Vacuum Distillation):

-

Apparatus Setup: A fractional distillation apparatus is assembled using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. All glass joints should be properly greased to ensure a good seal under vacuum. A stir bar should be added to the distilling flask to ensure smooth boiling.

-

Charging the Flask: The crude this compound is charged into the distilling flask.

-

Applying Vacuum: The apparatus is connected to a vacuum source (e.g., a vacuum pump) through a vacuum trap. The pressure is gradually reduced to the desired level (e.g., 21 mmHg).

-

Heating: The distilling flask is heated using a heating mantle. The temperature is slowly increased until the liquid begins to boil.

-

Fraction Collection:

-

Fore-run: The first fraction, containing any low-boiling impurities (e.g., residual solvent), is collected and discarded.

-

Product Fraction: The temperature of the vapor at the distillation head will stabilize at the boiling point of this compound at the given pressure (e.g., approximately 78 °C at 21 mmHg). The receiving flask is changed, and the pure product fraction is collected.

-

Residue: Once the majority of the product has distilled, the temperature may rise, or the distillation rate may slow significantly. At this point, the heating is stopped, and the remaining high-boiling residue is left in the distilling flask.

-

-

Shutdown: The apparatus is allowed to cool to room temperature before the vacuum is slowly released. The purified this compound is collected from the receiving flask.

Physical Data for Purification:

| Pressure | Boiling Point of this compound |

| Atmospheric (760 mmHg) | 176 - 181.5 °C |

| 21 mmHg | ~78 °C |

Table 3: Boiling point of this compound at different pressures.

Conclusion

The synthesis of this compound can be effectively achieved through both hydrosilylation and Grignard reaction pathways. The choice of method will depend on the specific requirements of the researcher or organization, including factors like scale, cost, and available expertise. Proper purification by fractional vacuum distillation is critical to obtaining high-purity this compound suitable for demanding applications in research and development. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and purification of this important organosilane compound.

References

The Sol-Gel Pathway of Allyltriethoxysilane: A Technical Guide to its Hydrolysis and Condensation Mechanism

For Researchers, Scientists, and Drug Development Professionals

Allyltriethoxysilane (ATES) is a versatile organosilane compound widely employed as a coupling agent and a precursor in the synthesis of organic-inorganic hybrid materials through the sol-gel process. Its unique structure, featuring a reactive allyl group and hydrolyzable ethoxy groups, allows for the formation of crosslinked polysiloxane networks functionalized with organic moieties. This guide provides an in-depth exploration of the fundamental chemical reactions governing the transformation of ATES from a monomer to a networked gel: hydrolysis and condensation. Understanding and controlling these processes are critical for tailoring the final properties of the resulting materials for applications ranging from drug delivery systems to advanced coatings and sensors.

The Core Mechanism: A Two-Step Transformation

The conversion of this compound into a stable, crosslinked siloxane network is primarily a two-step process involving hydrolysis and condensation. These reactions can be catalyzed by either an acid or a base, with the pH of the reaction medium being a critical parameter that dictates the kinetics and the structure of the final product.

Step 1: Hydrolysis of Ethoxy Groups

The initial step is the hydrolysis of the ethoxy (-OCH2CH3) groups attached to the silicon atom. This reaction involves the nucleophilic attack of a water molecule on the silicon center, leading to the displacement of ethanol (B145695) and the formation of a silanol (B1196071) group (Si-OH). This process can proceed sequentially, replacing one, two, or all three ethoxy groups with hydroxyl groups.

The hydrolysis of organotrialkoxysilanes like ATES is catalyzed by both acids and bases.[1] Under acidic conditions, one of the ethoxy oxygen atoms is protonated, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. In basic conditions, the hydroxyl anion directly attacks the silicon atom.[1]

Step 2: Condensation of Silanols

Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions to form stable siloxane bridges (Si-O-Si). This process results in the formation of oligomers and, eventually, a crosslinked three-dimensional network characteristic of a gel. Condensation can occur through two distinct pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

-

Alcohol-producing condensation: A silanol group reacts with a residual ethoxy group to form a siloxane bond and a molecule of ethanol.

Similar to hydrolysis, condensation is also catalyzed by acids and bases.

Below is a diagram illustrating the sequential hydrolysis and subsequent condensation of this compound.

References

Spectral Properties of Allyltriethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of Allyltriethoxysilane (ATES), a versatile organosilane compound. This document details its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopic characteristics, offering valuable data for researchers and professionals in various scientific fields.

Introduction to this compound and its Spectroscopic Analysis

This compound (CH₂=CHCH₂Si(OCH₂CH₃)₃) is a bifunctional molecule featuring a reactive allyl group and hydrolyzable ethoxysilyl groups. This dual functionality makes it a valuable crosslinking agent, coupling agent, and surface modifier in the synthesis of polymers, and organic-inorganic hybrid materials. Understanding its spectral properties is crucial for quality control, reaction monitoring, and structural elucidation. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, FTIR, and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the allyl and ethoxy groups. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.85 | m | 1H | -CH= |

| ~4.95 | m | 2H | =CH₂ |

| ~3.82 | q | 6H | -O-CH₂- |

| ~1.65 | d | 2H | Si-CH₂- |

| ~1.22 | t | 9H | -CH₃ |

m = multiplet, q = quartet, d = doublet, t = triplet

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~134.5 | -CH= |

| ~114.5 | =CH₂ |

| ~58.4 | -O-CH₂- |

| ~22.8 | Si-CH₂- |

| ~18.3 | -CH₃ |

Vibrational Spectroscopy: FTIR and Raman

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

Fourier-Transform Infrared (FTIR) Spectral Data

The FTIR spectrum of this compound is characterized by strong absorptions corresponding to the vibrations of the C=C, C-H, Si-O, and C-O bonds.[1]

Table 3: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | =C-H stretch |

| ~2975, ~2925, ~2885 | Strong | C-H stretch (alkyl) |

| ~1640 | Medium | C=C stretch |

| ~1440, ~1390 | Medium | C-H bend |

| ~1100, ~1080 | Very Strong | Si-O-C stretch |

| ~960 | Strong | C-H out-of-plane bend (=CH₂) |

| ~780 | Strong | Si-C stretch |

Raman Spectral Data

Table 4: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment |

| ~3070 | Medium | =C-H stretch |

| ~2975, ~2925, ~2885 | Strong | C-H stretch (alkyl) |

| ~1640 | Strong | C=C stretch |

| ~1410 | Medium | CH₂ scissoring |

| ~1295 | Medium | =CH₂ twisting |

| ~710 | Strong | Symmetric Si-O-C stretch |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy Protocol (Liquid Sample)

-

Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Acquisition Parameters for ¹H NMR:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of 1-2 seconds.

-

-

Acquisition Parameters for ¹³C NMR:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).

-

A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy Protocol (Liquid Sample - ATR)

-

Sample Preparation: Place a small drop of neat this compound directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Collection:

-

Acquire the spectrum of the sample over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance spectrum.

Raman Spectroscopy Protocol (Liquid Sample)

-

Sample Preparation: Place a small amount of neat this compound in a glass vial or a capillary tube.

-

Instrumentation: Use a Raman spectrometer with a suitable laser excitation source (e.g., 785 nm to minimize fluorescence).

-

Acquisition Parameters:

-

Focus the laser onto the liquid sample.

-

Set the spectral range to cover the expected vibrational modes (e.g., 200-3200 cm⁻¹).

-

Adjust the laser power and exposure time to obtain a good signal without causing sample degradation.

-

Accumulate multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: Process the raw data by performing a baseline correction and, if necessary, a cosmic ray removal.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Allyltriethoxysilane: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions, handling guidelines, and relevant technical data for allyltriethoxysilane. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this versatile chemical compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. This compound is a colorless liquid.[1] Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C9H20O3Si | [2] |

| Molecular Weight | 204.34 g/mol | [3] |

| CAS Number | 2550-04-1 | [2][3] |

| Boiling Point | 78 °C @ 21 mmHg | [1] |

| 176-177 °C | [3] | |

| Flash Point | 21 °C (69.8 °F) - closed cup | [1][3] |

| Density | 0.900 g/mL | [1] |

| 0.903 g/mL at 25 °C | ||

| 0.953 g/mL | [3] | |

| Vapor Density | 7.05 | [1] |

| >1 (vs air) | ||

| Refractive Index | n20/D 1.406 | [3] |

| UN Number | 1993 | [3] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical and requires careful handling to mitigate potential risks.

Primary Hazards:

-

Flammable Liquid and Vapor: It is a highly flammable liquid with a low flash point.[3][4] Vapors can form explosive mixtures with air.

-

Skin Irritation: Causes skin irritation upon contact.[3]

-

Serious Eye Irritation: Can cause serious irritation to the eyes.[3]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces.[1][3][5] No smoking is permitted in areas where it is handled or stored.[1][3][5]

-

Use only non-sparking tools and take precautionary measures against static discharge.[1][4][5] All metal parts of equipment must be grounded.[1]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]

-

Wash skin thoroughly after handling.[4]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially in confined areas.[1][2]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1][4]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection: Wear suitable chemical-resistant gloves.[2][3] Gloves must be inspected before use and disposed of properly after use.[2]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.[2] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][5]

-

Keep in a designated flammables area away from heat, sparks, and open flames.[1]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

-

Incompatible materials to avoid include strong acids, alcohols, and strong oxidizing agents.[1][4]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

First-Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air.[1][2] If the person is not breathing, give artificial respiration.[1][2] Seek immediate medical attention.[1][2]

-

Skin Contact: In case of skin contact, immediately take off all contaminated clothing.[1][3] Rinse the skin with plenty of water and soap.[1][2][4] Seek medical attention if irritation occurs.[1][2]

-

Eye Contact: If the substance gets into the eyes, rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do.[3] Continue rinsing for at least 15 minutes and consult a physician.[2][4]

-

Ingestion: If swallowed, clean the mouth with water.[1][2] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[2][4] Seek immediate medical attention.[1][2]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, alcohol-resistant foam, or water spray to extinguish a fire.[1][2]

-

Unsuitable Extinguishing Media: Do not use a water jet.[4]

-

Specific Hazards: Vapors may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area.[2][5] Use personal protective equipment, including respiratory protection.[2] Avoid breathing vapors.[2]

-

Environmental Precautions: Prevent the product from entering drains.[2]

-

Containment and Cleanup: Remove all sources of ignition.[1][5] Use spark-proof tools and explosion-proof equipment.[1][5] Contain the spillage and then collect it with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).[4] Place the collected material in a suitable, closed container for disposal.[1][2]

Experimental Applications and Protocols

This compound is utilized as a coupling agent, cross-linking agent, and surface modifier in various research and industrial applications.[8] For instance, it can be used to modify the surface of nanoparticles for applications such as in dental composites. The allyl group provides a site for further chemical reactions, while the triethoxysilane (B36694) group allows for covalent bonding to inorganic substrates like silica (B1680970).[8][9]

While specific, detailed experimental protocols are highly dependent on the particular application and are often developed in-house by research teams, a general workflow for the surface modification of silica nanoparticles is outlined below. Researchers should adapt this general procedure based on their specific experimental requirements and safety assessments.

General Protocol for Surface Modification of Silica Nanoparticles:

-

Nanoparticle Suspension: Disperse a known quantity of silica nanoparticles in a suitable solvent (e.g., ethanol (B145695) or toluene) through ultrasonication to achieve a uniform suspension.

-

Silane Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a calculated amount of this compound to the nanoparticle suspension. The amount will depend on the desired surface coverage.

-

Reaction: Stir the mixture at a specific temperature (e.g., room temperature or elevated temperature) for a defined period (e.g., several hours to overnight) to allow for the hydrolysis of the ethoxy groups and subsequent condensation onto the nanoparticle surface.

-

Washing and Purification: Centrifuge the reaction mixture to separate the functionalized nanoparticles from the solvent and unreacted silane. Wash the nanoparticles multiple times with the reaction solvent and/or other appropriate solvents to remove any residual reactants.

-

Drying: Dry the purified, surface-modified nanoparticles under vacuum or in an oven at a suitable temperature.

-

Characterization: Characterize the functionalized nanoparticles using appropriate techniques (e.g., Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), transmission electron microscopy (TEM)) to confirm the successful surface modification.

Waste Disposal

Dispose of the contents and container in accordance with local, regional, national, and international regulations.[3] This may involve sending it to an approved waste disposal plant.[1][4] Contaminated packaging should be disposed of as an unused product.[4]

Visual Workflow for Safe Handling

The following diagram illustrates the key stages in the safe handling of this compound, from procurement to disposal.

Caption: Workflow for the safe handling of this compound.

References

Allyltriethoxysilane Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of allyltriethoxysilane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides a generalized experimental protocol for determining precise solubility parameters.

Executive Summary

This compound (CAS No. 2550-04-1) is a versatile organosilane compound widely utilized as a coupling agent, cross-linking agent, and surface modifier.[1] Its solubility in organic solvents is a critical factor for its application in synthesis, formulations, and surface treatments. This guide summarizes the known solubility properties of this compound, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for assessing its solubility.

Solubility of this compound

This compound is generally characterized by its good solubility in a range of common organic solvents.[1][2] Conversely, it is known to be insoluble in and reactive with water, undergoing hydrolysis.[1][3][4] This hydrolysis is a key feature of its reactivity as a coupling agent.

Quantitative Solubility Data

| Solvent | Chemical Formula | Type | Solubility |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1][2] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[1][2] |

| Toluene | C₇H₈ | Non-polar | Soluble[1] |

| Water | H₂O | Polar Protic | Insoluble (hydrolyzes)[1][3][4] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the quantitative determination of the solubility of a liquid analyte, such as this compound, in an organic solvent. This method is based on the principle of preparing saturated solutions and determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks (various sizes)

-

Calibrated pipettes and syringes

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Centrifuge (optional)

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Use volumetric flasks to ensure accuracy.

-

These standards will be used to create a calibration curve for the analytical instrument.

-

-

Preparation of Saturated Solutions:

-

In a series of sealed vials, add an excess amount of this compound to a known volume of the organic solvent. The presence of a distinct second phase (undissolved silane) should be visible.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After the equilibration period, cease agitation and allow the solutions to settle, permitting the undissolved this compound to separate.

-

Carefully extract an aliquot of the clear, saturated supernatant using a syringe. To avoid contamination from the undissolved phase, it is advisable to use a syringe filter.

-

Accurately dilute the aliquot with the same solvent to a concentration that falls within the range of the prepared calibration standards.

-

Analyze the diluted sample using a calibrated analytical method (e.g., GC-FID) to determine the precise concentration of this compound.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted aliquot.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Repeat the experiment multiple times to ensure reproducibility and report the average solubility with the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a liquid compound in an organic solvent.

Caption: Workflow for Determining Liquid Solubility in an Organic Solvent.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Allyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of Allyltriethoxysilane

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under different conditions.

| Property | Value |

| Chemical Formula | C₉H₂₀O₃Si |

| Molecular Weight | 204.34 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 176-177 °C |

| Flash Point | 21 °C (69 °F) |

| Density | 0.903 g/mL at 25 °C |

| Solubility | Hydrolyzes in water |

| Moisture Sensitivity | Stable, but moisture sensitive |

Thermal Stability and Decomposition

Direct quantitative data on the thermal decomposition of this compound is limited. However, information on the analogous compound, vinyltriethoxysilane (B1683064), provides valuable insights into its potential thermal behavior.

Insights from Vinyltriethoxysilane

Vinyltriethoxysilane, which shares the triethoxysilane (B36694) group with this compound but has a vinyl group instead of an allyl group, is known to undergo hazardous polymerization at temperatures above 100°C.[1] Its decomposition in the presence of moisture yields ethanol, organic acid vapors, and silicon dioxide.[1] This suggests that the ethoxy groups are susceptible to hydrolysis, which can be accelerated by heat.

Table 2: Thermal Decomposition Information for Vinyltriethoxysilane

| Condition | Observation/Products |

| Heating > 100°C | Potential for hazardous polymerization[1] |

| Contact with moist air or water | Slow decomposition |

| Hazardous Decomposition Products | Ethanol, Organic acid vapors, Silicon dioxide[1] |

Proposed Decomposition Pathway for this compound

Based on the behavior of vinyltriethoxysilane and the chemical structure of this compound, a plausible thermal decomposition pathway can be proposed. The primary mechanism is likely hydrolysis of the ethoxy groups in the presence of water, leading to the formation of silanols and ethanol. These silanols can then undergo condensation to form siloxane oligomers and polymers, ultimately leading to silicon dioxide. At higher temperatures, cleavage of the allyl group could also occur.

Caption: Proposed decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition of this compound, a systematic study using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is required. The following are generalized experimental protocols for such an analysis.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

-

Instrumentation: A high-resolution thermogravimetric analyzer.

-

Procedure:

-

Calibrate the TGA instrument for temperature and mass.

-

Place a small, accurately weighed sample of this compound (typically 5-10 mg) into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset of decomposition, peak decomposition temperatures, and residual mass.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, such as boiling, polymerization, and decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

Calibrate the DSC instrument for temperature and heat flow.

-

Place a small, accurately weighed sample of this compound (typically 2-5 mg) into a hermetically sealed aluminum or stainless steel pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the differential heat flow between the sample and the reference.

-

Analyze the resulting DSC curve for endothermic (e.g., boiling) and exothermic (e.g., polymerization, decomposition) events.

-

Caption: General experimental workflow for thermal analysis.

Conclusion and Future Work

While the precise thermal decomposition profile of this compound remains to be experimentally determined, this guide provides a foundational understanding based on its chemical properties and analogies to similar compounds. The primary decomposition pathway is likely initiated by hydrolysis, followed by condensation and potential cleavage of the allyl group at elevated temperatures. To ensure the safe and effective use of this compound, particularly in applications involving thermal stress, it is imperative that detailed experimental studies using TGA, DSC, and techniques for evolved gas analysis (e.g., TGA-MS or TGA-FTIR) are conducted. Such research will provide the necessary quantitative data to fully characterize its thermal stability and decomposition products.

References

A Technical Guide to Commercial Allyltriethoxysilane: Suppliers, Purity, and Application Considerations

For Researchers, Scientists, and Drug Development Professionals

Allyltriethoxysilane (CAS No. 2550-04-1), a versatile organosilane, is a critical reagent in various scientific and industrial applications, including as a coupling agent, cross-linking agent, and surface modifier.[1] Its efficacy in these roles is intrinsically linked to its purity. This technical guide provides an in-depth overview of commercially available this compound, focusing on suppliers, purity grades, and the analytical methods used for its characterization. Furthermore, it delves into the implications of purity on specific applications and offers a logical framework for selecting the appropriate grade for your research and development needs.

Commercial Suppliers and Purity Grades

A range of chemical suppliers offer this compound, typically with purity levels of 97% or ≥96% as determined by Gas Chromatography (GC).[2][3] Key suppliers in the market include:

-

Thomas Scientific: Offers a 97% purity grade.

-

Thermo Scientific Chemicals (formerly Alfa Aesar): Provides a 97% purity grade.[4]

-

Sigma-Aldrich: Supplies a 97% purity grade.[3]

-

CP Lab Safety: Offers a minimum of 96% purity as determined by GC.[2]

-

Gelest: Provides a 97% purity grade and highlights its use in microparticle surface modification and as an adhesion promoter.[4]

-

Alfa Chemistry: Lists a 97% purity grade.

The table below summarizes the offerings from these prominent suppliers.

| Supplier | Stated Purity | Analytical Method |

| Thomas Scientific | 97% | Not specified |

| Thermo Scientific | ≥96.0% | GC |

| Sigma-Aldrich | 97% | Not specified |

| CP Lab Safety | min 96% | GC |

| Gelest | 97% | Not specified |

| MySkinRecipes | 96.5-100% | Not specified |

Analytical Characterization and Impurity Profile

The primary method for determining the purity of this compound is Gas Chromatography (GC) , which separates and quantifies the components of the sample.[2] In addition to GC, other spectroscopic techniques are employed for structural confirmation and identification:

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ²⁹Si NMR): Provides detailed structural information and can be used to identify and quantify impurities.

While specific Certificates of Analysis (CoA) for this compound with detailed impurity breakdowns are not readily publicly available, common impurities in similar organosilanes can be inferred from their synthesis and handling. Potential impurities may include:

-

Starting materials and by-products: Residual reactants from the synthesis process.

-

Partially hydrolyzed species: Formed by exposure to moisture.

-

Oligomeric species: Resulting from self-condensation.

-

Other silane (B1218182) impurities: Such as tetraethoxysilane.

The presence of these impurities can significantly impact the performance of this compound in various applications.

Impact of Purity on Key Applications

The requisite purity of this compound is dictated by the sensitivity of the intended application.

Surface Modification of Nanoparticles

In the surface functionalization of nanoparticles, such as silica (B1680970), the purity of the silane is critical for achieving a uniform and stable monolayer. Impurities can lead to incomplete or uneven surface coverage, affecting the hydrophobicity, dispersibility, and subsequent functionalization of the nanoparticles. For instance, in the preparation of functionalized silica for drug delivery or diagnostic applications, a high-purity silane ensures reproducible surface chemistry, which is essential for consistent performance.

A general experimental protocol for the surface modification of silica nanoparticles is as follows:

-

Dispersion: Disperse the silica nanoparticles in a suitable solvent, such as ethanol.

-

Silanization: Add this compound to the nanoparticle suspension. The reaction is often catalyzed by the addition of a small amount of water or an amine.

-

Reaction: Allow the reaction to proceed for a set period, often with stirring and sometimes at elevated temperatures.

-

Washing: Centrifuge the mixture to pellet the modified nanoparticles and remove excess silane and by-products.

-

Redispersion: Redisperse the washed nanoparticles in a fresh solvent. This washing step is typically repeated multiple times to ensure the removal of any unbound silane.

Polymer Synthesis

In polymer synthesis, particularly in controlled radical polymerization techniques, the purity of monomers and other reagents is paramount.[5] Impurities in this compound, when used as a co-monomer or for post-polymerization modification, can act as inhibitors or chain transfer agents, leading to polymers with uncontrolled molecular weights, broad molecular weight distributions, and undesirable side reactions.[6][7] This can compromise the mechanical, thermal, and optical properties of the resulting polymer.

Selecting the Appropriate Grade of this compound: A Logical Workflow

The selection of an appropriate grade of this compound requires careful consideration of the application's sensitivity to impurities and the desired outcome. The following workflow, represented as a DOT graph, provides a logical approach to this selection process.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. calpaclab.com [calpaclab.com]

- 3. 烯丙基三乙氧基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | [gelest.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Silane–Acrylate Chemistry for Regulating Network Formation in Radical Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

An In-depth Technical Guide on the Role of Allyltriethoxysilane as a Silane Coupling Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltriethoxysilane (ATES) is a versatile bifunctional organosilane that plays a crucial role as a coupling agent in a wide array of applications, from advanced composite materials to emerging biomedical technologies. Its unique molecular structure, featuring a reactive allyl group and hydrolyzable ethoxy groups, enables it to form a durable bridge between inorganic substrates and organic polymer matrices. This technical guide provides a comprehensive overview of the core principles of ATES as a silane (B1218182) coupling agent, including its chemical properties, mechanism of action, and key applications. Detailed experimental protocols for its use in surface modification and composite fabrication are presented, alongside a summary of its performance in enhancing mechanical properties. Furthermore, this guide explores the emerging role of ATES in drug development, particularly in the functionalization of nanoparticles for controlled release systems.

Introduction to this compound (ATES)

This compound, with the chemical formula CH₂=CHCH₂Si(OC₂H₅)₃, is a member of the organofunctional silane family. These compounds are characterized by the presence of two different types of reactive groups on the silicon atom. In the case of ATES, these are the organic allyl group and the inorganic, hydrolyzable ethoxy groups. This dual functionality allows ATES to act as a molecular bridge, chemically bonding to both inorganic fillers (e.g., glass fibers, silica (B1680970) nanoparticles) and organic polymer resins (e.g., epoxy, polyester (B1180765), vinyl ester).[1][2] This coupling effect leads to significant improvements in the interfacial adhesion between the two phases, resulting in enhanced mechanical properties, water resistance, and overall durability of the composite material.[3]

Chemical and Physical Properties of ATES

A thorough understanding of the chemical and physical properties of ATES is essential for its effective application.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₂₀O₃Si | [3] |

| Molecular Weight | 204.34 g/mol | [3] |

| Appearance | Colorless, transparent liquid | [3] |

| Boiling Point | 202-204 °C | [3] |

| Density | 0.903 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.406 | [4] |

| Flash Point | 21 °C (closed cup) | [4] |

| Solubility | Soluble in most organic solvents (e.g., ethanol (B145695), acetone (B3395972), toluene). Hydrolyzes in water. | [3][5] |

Mechanism of Action as a Silane Coupling Agent

The efficacy of ATES as a coupling agent stems from a two-step reaction mechanism: hydrolysis and condensation, followed by reaction with the organic matrix.

Hydrolysis and Condensation

The first stage involves the hydrolysis of the ethoxy groups (-OC₂H₅) in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by acids or bases. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass fibers or silica particles, forming stable covalent siloxane bonds (Si-O-Substrate). The silanols can also self-condense to form a polysiloxane network on the substrate surface.[6][7][8]

Reaction with the Polymer Matrix

The second stage involves the reaction of the allyl group (CH₂=CHCH₂) with the functional groups of the organic polymer matrix. This typically occurs during the curing process of the resin. The double bond of the allyl group can participate in free-radical polymerization reactions, initiated by heat or a chemical initiator, forming covalent bonds with the polymer chains.[9] This creates a strong and durable interface between the inorganic filler and the organic matrix.

Applications and Performance Data

ATES is utilized in a variety of applications to enhance the performance of composite materials.

Fiber-Reinforced Composites

In fiber-reinforced plastics, ATES is applied to the surface of glass or other inorganic fibers to improve their adhesion to the polymer matrix. This leads to a significant increase in the mechanical properties of the composite.

| Property | Without ATES | With ATES | % Improvement | Reference(s) |

| Tensile Strength (MPa) | Data not available in search results | Data not available in search results | N/A | |

| Flexural Strength (MPa) | Data not available in search results | Data not available in search results | N/A | |

| Interlaminar Shear Strength (MPa) | Data not available in search results | Data not available in search results | N/A |

Note: While the qualitative benefits are well-established, specific quantitative data for ATES was not available in the provided search results. The table structure is provided for future data insertion.

Adhesives and Coatings

As an adhesion promoter, ATES can be added to adhesive and coating formulations to improve their bonding to inorganic substrates like glass and metal. It enhances the durability and environmental resistance of the bond.[2]

| Substrate | Adhesive/Coating | Adhesion Strength without ATES (MPa) | Adhesion Strength with ATES (MPa) | Reference(s) |

| Glass | Epoxy | Data not available in search results | Data not available in search results | |

| Aluminum | Polyurethane | Data not available in search results | Data not available in search results |

Note: Specific quantitative adhesion strength values for ATES were not found in the provided search results. The table is for illustrative purposes.

Experimental Protocols

The following protocols provide a general framework for the application of ATES. Optimization for specific substrates and resin systems is recommended.

Surface Treatment of Glass Fibers

This protocol outlines the steps for treating glass fibers with ATES to improve their compatibility with a polymer matrix.

Materials:

-

Glass fibers

-

Acetone

-

Deionized water

-

This compound (ATES)

-

Ethanol

-

Acetic acid

Procedure:

-

Cleaning: Thoroughly wash the glass fibers with acetone and then deionized water to remove any surface contaminants.

-

Drying: Dry the cleaned fibers in an oven at 110-120°C for 1-2 hours.

-

Silane Solution Preparation: Prepare a 1-2% (w/v) solution of ATES in a 95:5 (v/v) mixture of ethanol and water. Adjust the pH of the solution to 4.5-5.5 with a small amount of acetic acid to catalyze hydrolysis. Allow the solution to hydrolyze for at least 30 minutes with gentle stirring.

-

Silanization: Immerse the dried glass fibers in the ATES solution for 2-5 minutes.

-

Rinsing: Remove the fibers from the solution and rinse with ethanol to remove any unreacted, physically adsorbed silane.

-

Curing: Cure the treated fibers in an oven at 110-120°C for 15-30 minutes to complete the condensation reaction and form a stable siloxane layer.

Incorporation into an Unsaturated Polyester Resin

This protocol describes the process of incorporating ATES-treated glass fibers into an unsaturated polyester resin matrix.

Materials:

-

ATES-treated glass fibers

-

Unsaturated polyester resin

-

Styrene (B11656) monomer (as a reactive diluent)

-

Initiator (e.g., methyl ethyl ketone peroxide - MEKP)

-

Promoter (e.g., cobalt naphthenate)

-

Mold

Procedure:

-

Resin Preparation: In a suitable container, mix the unsaturated polyester resin with the desired amount of styrene monomer.

-

Initiator and Promoter Addition: Add the promoter to the resin mixture and stir thoroughly. Immediately before use, add the initiator and mix gently but completely.

-

Composite Lay-up: Place a layer of the ATES-treated glass fibers into the mold and impregnate them with the prepared resin mixture. Repeat this process to achieve the desired thickness.

-

Curing: Allow the composite to cure at room temperature according to the resin manufacturer's instructions. A post-curing step at an elevated temperature (e.g., 80°C for 2-3 hours) may be required to achieve optimal properties.

Role in Drug Development and Biomedical Applications

The application of silane coupling agents, including ATES, is an expanding area of research in drug development and biomedical applications. The ability to functionalize the surfaces of nanoparticles and other materials opens up possibilities for targeted drug delivery, controlled release, and improved biocompatibility.

Functionalization of Nanoparticles for Drug Delivery

ATES can be used to modify the surface of inorganic nanoparticles, such as silica or iron oxide nanoparticles, to facilitate the attachment of drugs or targeting ligands. The allyl group provides a reactive site for further chemical modifications.

Experimental Protocol: Surface Functionalization of Silica Nanoparticles with ATES

This protocol provides a general method for the surface modification of silica nanoparticles with ATES.

Materials:

-

Silica nanoparticles (dispersed in ethanol)

-

This compound (ATES)

-

Anhydrous toluene (B28343)

-

Triethylamine (B128534) (optional, as a catalyst)

Procedure:

-

Dispersion: Disperse the silica nanoparticles in anhydrous toluene to a concentration of approximately 10 mg/mL.

-

Silanization: Add ATES to the nanoparticle dispersion (e.g., a 10-fold molar excess relative to the estimated surface silanol groups). If desired, add a small amount of triethylamine to catalyze the reaction.

-

Reaction: Reflux the mixture under a nitrogen atmosphere with vigorous stirring for 12-24 hours.

-

Purification: Cool the reaction mixture to room temperature and collect the functionalized nanoparticles by centrifugation.

-

Washing: Wash the nanoparticles repeatedly with toluene and then ethanol to remove unreacted ATES and byproducts.

-

Drying: Dry the functionalized nanoparticles under vacuum. The resulting nanoparticles will have surface-bound allyl groups available for further conjugation.

Controlled Release Matrices

The cross-linking capabilities of ATES can be utilized to create hydrogel matrices for the controlled release of therapeutic agents. The allyl groups can be polymerized to form a network that encapsulates the drug, and the release can be controlled by the cross-linking density and the degradation of the matrix. While specific studies on ATES for this purpose are limited, the principle is analogous to other functionalized silanes used in drug delivery.[10][11]

Biocompatibility

Surface modification with silanes can improve the biocompatibility of implantable materials by altering their surface chemistry and reducing adverse interactions with biological tissues.[2][7] While specific biocompatibility data for ATES-modified surfaces were not found in the provided search results, the general principles of using silanes to create more biocompatible interfaces are well-established. Further studies are needed to specifically evaluate the biocompatibility of ATES-coated materials for in-vivo applications.

Conclusion

This compound is a highly effective silane coupling agent that significantly enhances the performance of composite materials by improving the interfacial adhesion between inorganic fillers and organic polymer matrices. Its mechanism of action, involving hydrolysis, condensation, and subsequent reaction with the polymer, provides a robust and durable linkage. The experimental protocols detailed in this guide offer a practical framework for the application of ATES in materials science. Furthermore, the emerging applications of ATES in the functionalization of nanoparticles for drug delivery highlight its potential in the biomedical field. Further research is warranted to fully explore its capabilities in controlled release systems and to establish comprehensive biocompatibility profiles for its use in drug development and medical devices.

References

- 1. Mechanical Properties Of Glass Fiber And Carbon Fiber Reinforced Composites [journalijar.com]

- 2. Frontiers | Surface texturing and combinatorial approaches to improve biocompatibility of implanted biomaterials [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. Functionalized Hollow Mesoporous Silica Nanoparticles for Tumor Vasculature Targeting and PET Image-Guided Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collection - Generic Bioaffinity Silicone Surfaces - Bioconjugate Chemistry - Figshare [acs.figshare.com]

- 7. Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tensile Test Simulation for Polymer Composites | Atlantis Press [atlantis-press.com]

- 9. Controlled drug release from hydrogel-based matrices: Experiments and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Surface Modification of Glass Slides with Allyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of glass surfaces is a critical step in a wide array of biomedical and biotechnological applications, including the fabrication of microarrays, biosensors, and cell culture platforms. Silanization, the process of covalently bonding organosilane molecules to a hydroxylated surface, provides a versatile method for tailoring the surface chemistry of glass substrates. Allyltriethoxysilane is a valuable bifunctional silane (B1218182) that introduces a reactive allyl group onto the glass surface. This terminal alkene functionality serves as a versatile handle for subsequent covalent immobilization of biomolecules or other moieties through various chemical reactions, such as thiol-ene "click" chemistry. This document provides a detailed protocol for the surface modification of glass microscope slides with this compound, transforming a hydrophilic glass surface into a functionalized substrate ready for further derivatization.

Principle of the Method

The surface modification process involves three key stages: surface preparation, silanization, and post-treatment. Initially, the glass slides are rigorously cleaned and hydroxylated to ensure a high density of reactive silanol (B1196071) (Si-OH) groups on the surface. Subsequently, the slides are treated with this compound. The ethoxy groups of the silane hydrolyze in the presence of trace water to form reactive silanol groups. These silanols then condense with the silanol groups on the glass surface, forming stable covalent siloxane (Si-O-Si) bonds. Finally, the slides are rinsed and cured to remove unbound silane and to promote the formation of a stable, cross-linked silane layer.

Quantitative Data Summary

The effectiveness of the surface modification can be assessed by various surface characterization techniques. The following table summarizes typical expected values for key parameters when modifying glass slides with this compound. Note that the exact values can vary depending on the specific processing conditions and the type of glass used.

| Parameter | Untreated Glass | This compound Modified Glass |

| Water Contact Angle | < 10°[1] | 60° - 80° |

| Surface Roughness (RMS) | ~0.2 - 0.5 nm[2] | ~0.5 - 2.0 nm[2] |

Note: The provided data for this compound modified glass are estimates based on typical values for similar alkyl-terminated triethoxysilanes. Actual values should be confirmed experimentally.

Experimental Protocol

Materials and Reagents

-

Glass microscope slides

-

This compound (98% or higher purity)

-

Anhydrous Toluene (B28343) (or other anhydrous organic solvent like ethanol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

30% Hydrogen Peroxide (H₂O₂)

-

Deionized (DI) water

-

Ethanol (B145695) (absolute)

-

Nitrogen gas (for drying)

-

Glass slide rack (Teflon or stainless steel)

-

Glass beakers

-

Sonicator

-

Oven

Procedure

1. Cleaning and Hydroxylation of Glass Slides

-

1.1. Initial Cleaning: Place the glass slides in a slide rack and sonicate them in a beaker with a detergent solution for 15 minutes.

-

1.2. Rinsing: Rinse the slides thoroughly with DI water (at least 3-5 times) to remove all traces of detergent.

-

1.3. Piranha Solution Treatment (Caution!):

-

In a fume hood, prepare a Piranha solution by carefully and slowly adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide. Extreme caution is required as Piranha solution is highly corrosive and reactive.

-